molecular formula C12H24O3 B14291650 2-Ethylhexyl 2-hydroxy-2-methylpropanoate CAS No. 114214-83-4

2-Ethylhexyl 2-hydroxy-2-methylpropanoate

Cat. No.: B14291650
CAS No.: 114214-83-4
M. Wt: 216.32 g/mol
InChI Key: DBJWNMUIBGYRLJ-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is also known by other names such as ethyl 2-hydroxy-2-methylpropanoate and ethyl α-hydroxyisobutyrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Oxidation: The ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Ethylhexanol and 2-hydroxy-2-methylpropanoic acid.

    Transesterification: A different ester and alcohol depending on the reactants used.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Ethylhexyl 2-hydroxy-2-methylpropanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its corresponding alcohol and acid, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-2-methylpropanoate
  • Methyl 2-hydroxy-2-methylpropanoate
  • 2-Hydroxy-2-methylpropiophenone

Uniqueness

2-Ethylhexyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like ethyl 2-hydroxy-2-methylpropanoate and methyl 2-hydroxy-2-methylpropanoate results in different solubility and reactivity characteristics .

Properties

CAS No.

114214-83-4

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-ethylhexyl 2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-5-7-8-10(6-2)9-15-11(13)12(3,4)14/h10,14H,5-9H2,1-4H3

InChI Key

DBJWNMUIBGYRLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C)(C)O

Origin of Product

United States

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